Cas no 718590-01-3 (2-(3-bromophenyl)ethylhydrazine)
2-(3-bromophenyl)ethylhydrazine Chemical and Physical Properties
Names and Identifiers
-
- Hydrazine,[2-(3-bromophenyl)ethyl]-
- 1-(3-bromophenethyl)hydrazine
- 2-(3-bromophenyl)ethylhydrazine
- AG-G-82235
- CTK5D5159
- KB-213666
- DTXSID00628066
- 718590-01-3
- AKOS011267437
- EN300-1258165
- [2-(3-Bromophenyl)ethyl]hydrazine
- SCHEMBL11455326
-
- MDL: MFCD11110051
- Inchi: 1S/C8H11BrN2/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6,11H,4-5,10H2
- InChI Key: QMIIZTQJPWARDU-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CCNN
Computed Properties
- Exact Mass: 214.01063
- Monoisotopic Mass: 214.01056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 38Ų
Experimental Properties
- PSA: 38.05
2-(3-bromophenyl)ethylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1258165-1.0g |
[2-(3-bromophenyl)ethyl]hydrazine |
718590-01-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1258165-50mg |
[2-(3-bromophenyl)ethyl]hydrazine |
718590-01-3 | 50mg |
$468.0 | 2023-10-02 | ||
| Enamine | EN300-1258165-100mg |
[2-(3-bromophenyl)ethyl]hydrazine |
718590-01-3 | 100mg |
$490.0 | 2023-10-02 | ||
| Enamine | EN300-1258165-250mg |
[2-(3-bromophenyl)ethyl]hydrazine |
718590-01-3 | 250mg |
$513.0 | 2023-10-02 | ||
| Enamine | EN300-1258165-500mg |
[2-(3-bromophenyl)ethyl]hydrazine |
718590-01-3 | 500mg |
$535.0 | 2023-10-02 | ||
| Enamine | EN300-1258165-1000mg |
[2-(3-bromophenyl)ethyl]hydrazine |
718590-01-3 | 1000mg |
$557.0 | 2023-10-02 | ||
| Enamine | EN300-1258165-2500mg |
[2-(3-bromophenyl)ethyl]hydrazine |
718590-01-3 | 2500mg |
$1089.0 | 2023-10-02 | ||
| Enamine | EN300-1258165-5000mg |
[2-(3-bromophenyl)ethyl]hydrazine |
718590-01-3 | 5000mg |
$1614.0 | 2023-10-02 | ||
| Enamine | EN300-1258165-10000mg |
[2-(3-bromophenyl)ethyl]hydrazine |
718590-01-3 | 10000mg |
$2393.0 | 2023-10-02 |
2-(3-bromophenyl)ethylhydrazine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-(3-bromophenyl)ethylhydrazine
Chemical Profile of 2-(3-bromophenyl)ethylhydrazine (CAS No. 718590-01-3)
2-(3-bromophenyl)ethylhydrazine, identified by the Chemical Abstracts Service Number (CAS No.) 718590-01-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This hydrazine derivative, featuring a 3-bromophenyl substituent, has garnered attention due to its versatile applications in medicinal chemistry and drug development. The presence of the bromine atom on the aromatic ring enhances its reactivity, making it a valuable intermediate in constructing complex molecular frameworks.
The structural motif of 2-(3-bromophenyl)ethylhydrazine positions it as a key building block for synthesizing pharmacologically active agents. Its ability to participate in various chemical transformations, such as nucleophilic substitution and condensation reactions, underscores its utility in designing novel therapeutic compounds. Recent advancements in synthetic methodologies have further highlighted its role in developing small-molecule inhibitors targeting critical biological pathways.
In the context of contemporary pharmaceutical research, 2-(3-bromophenyl)ethylhydrazine has been explored for its potential in modulating enzyme activity and receptor interactions. For instance, studies have demonstrated its efficacy in generating derivatives that exhibit inhibitory effects on kinases and other enzymes implicated in inflammatory and neoplastic processes. The 3-bromophenyl moiety, in particular, has been shown to enhance binding affinity through π-stacking interactions and electrostatic complementarity with biological targets.
One notable application of 2-(3-bromophenyl)ethylhydrazine lies in the synthesis of antitumor agents. Researchers have leveraged its reactivity to develop compounds that disrupt microtubule formation and induce apoptosis in cancer cells. The brominated aromatic ring serves as a handle for further functionalization, allowing chemists to tailor the pharmacokinetic properties of the resulting molecules. This adaptability has made it a cornerstone in the quest for next-generation chemotherapeutic agents.
The compound's significance extends beyond oncology; it has also been investigated for its potential in treating neurological disorders. Preclinical studies suggest that derivatives of 2-(3-bromophenyl)ethylhydrazine may modulate neurotransmitter release and receptor signaling, offering promise for conditions such as Alzheimer's disease and Parkinson's disease. The interplay between the ethylhydrazine group and the 3-bromophenyl substituent is believed to fine-tune the pharmacological profile, enabling precise targeting of pathological mechanisms.
From a synthetic chemistry perspective, 2-(3-bromophenyl)ethylhydrazine exemplifies the strategic use of halogenated aromatic compounds in drug discovery. Its accessibility through multi-step synthetic routes, coupled with its reactivity, makes it an indispensable tool for medicinal chemists. Recent innovations in flow chemistry have further streamlined its preparation, enabling high-throughput screening of derivatives with enhanced efficiency.
The safety and handling of 2-(3-bromophenyl)ethylhydrazine are paramount considerations in industrial and academic settings. While not classified as a hazardous material under standard regulatory frameworks, proper protocols must be followed to ensure safe usage. Storage conditions, such as temperature control and inert atmospheres, are critical to maintaining stability and preventing degradation. Furthermore, exposure mitigation strategies, including personal protective equipment (PPE) and fume hoods, are essential for protecting researchers during handling.
The future prospects of 2-(3-bromophenyl)ethylhydrazine are bright, with ongoing research uncovering new applications and refining synthetic strategies. Collaborative efforts between academia and industry are likely to accelerate the development of novel therapeutics derived from this versatile intermediate. As computational chemistry tools advance, virtual screening approaches will further enhance the identification of promising derivatives for clinical evaluation.
In summary, 2-(3-bromophenyl)ethylhydrazine (CAS No. 718590-01-3) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features and reactivity make it indispensable for developing innovative treatments across multiple therapeutic areas. With continued exploration and optimization, this compound is poised to play an increasingly pivotal role in addressing global health challenges.
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